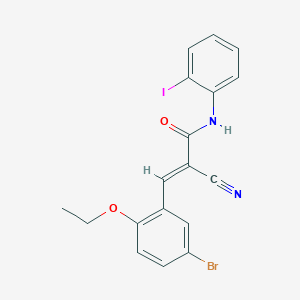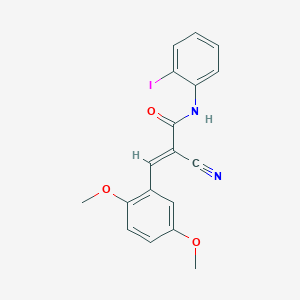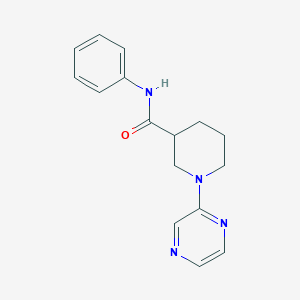
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of piperidine derivatives and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase.
Mecanismo De Acción
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide acts as a potent inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of GABA. By inhibiting this enzyme, N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. This compound has also been shown to enhance cognitive function and memory in animal models. Additionally, it has been reported to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. This compound has also been shown to have a good safety profile in animal studies. However, the limitations of using N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide in lab experiments include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide. One potential area of investigation is the development of new drugs based on this compound for the treatment of neurological and psychiatric disorders. Another direction is the study of the long-term effects of N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide on cognitive function and memory. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide involves the reaction between 2-cyanopyrazine and N-phenylpiperidine-3-carboxamide in the presence of a base. The reaction proceeds via nucleophilic addition followed by cyclization to form the desired product. The purity of the compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been investigated for the treatment of various neurological and psychiatric disorders such as epilepsy, anxiety, and depression. It has also been studied for its potential to enhance cognitive function and memory.
Propiedades
IUPAC Name |
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(19-14-6-2-1-3-7-14)13-5-4-10-20(12-13)15-11-17-8-9-18-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZHMYSULYUTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


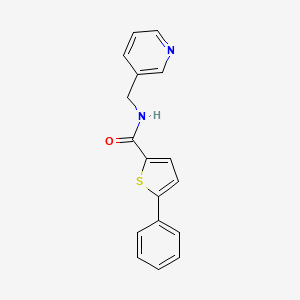
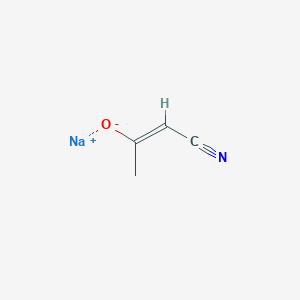
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)

![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)
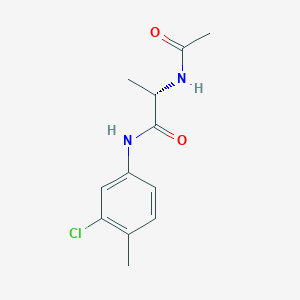


![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)

![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)
